23S,25-Dihydroxyvitamin D3
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Overview
Description
(23S)-23,25-dihydroxycalciol is a hydroxycalciol.
Scientific Research Applications
Immunomodulatory Capacities
Research has indicated that certain analogs of Vitamin D, such as 22‐ene‐25‐oxa‐vitamin D, show significant immunosuppressive capacities. These analogs can reduce cytokine production by T cells and immunoglobulin production by B cells, contributing to anti-inflammatory functions (Daniel et al., 2005).
Antiproliferative Effects on Cancer Cells
Analogues of 1,25-dihydroxyvitamin D3, which include variants similar to 23S,25-Dihydroxyvitamin D3, have demonstrated potent antiproliferative effects on cancer cells. Studies indicate that these analogues inhibit the growth of certain cancer cell lines, such as colon cancer cells, without causing hypercalcemic effects (Shabahang et al., 1994).
Biological Activity and Binding Properties
23,23-Difluoro-25-hydroxyvitamin D3, a related compound, has been studied for its biological activities and binding properties. It exhibits less activity compared to 25-hydroxyvitamin D3 in various physiological functions, such as stimulating intestinal calcium transport and bone calcium mobilization, highlighting the diverse biological impacts of these compounds (Nakada et al., 1985).
Metabolic Pathways and Derivatives
Research has explored the metabolic pathways of Vitamin D3 derivatives, including compounds like 1 alpha,23(S),25-(OH)3D3. These studies help understand the biosynthesis and metabolic alterations of these compounds, which is crucial for their application in various medical and biological fields (Ishizuka & Norman, 1987).
Future of Vitamin D Analogs
The potential clinical applications of Vitamin D analogs, including those related to this compound, have been discussed extensively. These analogs show promise in treating conditions like psoriasis, osteoporosis, hyperparathyroidism, and possibly cancer, due to their antiproliferative and differentiation-inducing effects (Leyssens et al., 2014).
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23+,24-,25+,27-/m1/s1 |
InChI Key |
JVBPQHSRTHJMLM-WTHMTOCBSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyms |
23,25-dihydroxycholecalciferol 23,25-dihydroxyvitamin D3 23,25-dihydroxyvitamin D3, (3beta,5Z,7E,23R)-isomer 23,25-dihydroxyvitamin D3, (3beta,5Z,7E,23S)-isomer 23s, 25 dihydroxyvitamin D 23S,25-dihydroxyvitamin D3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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